molecular formula C28H48N2O21 B12066011 N-[2-[2-acetamido-6-hydroxy-1-oxo-4,5-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

N-[2-[2-acetamido-6-hydroxy-1-oxo-4,5-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

Cat. No.: B12066011
M. Wt: 748.7 g/mol
InChI Key: KSEVLWYNDHVCJB-UHFFFAOYSA-N
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Description

“N-[2-[2-acetamido-6-hydroxy-1-oxo-4,5-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide” is a complex organic compound characterized by multiple hydroxyl groups, acetamido groups, and oxan rings. This compound is likely to exhibit significant biological activity due to its structural complexity and the presence of multiple functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule would typically involve multiple steps, including protection and deprotection of functional groups, selective oxidation and reduction reactions, and glycosylation reactions to introduce the oxan rings. The acetamido groups can be introduced through acylation reactions using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would require optimization of each synthetic step to maximize yield and purity. This might involve the use of automated synthesizers and high-throughput screening of reaction conditions. Purification methods such as chromatography and crystallization would be essential to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The oxo groups can be reduced to hydroxyl groups.

    Substitution: The acetamido groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols.

Major Products

  • Oxidation of hydroxyl groups can yield ketones or carboxylic acids.
  • Reduction of oxo groups can yield alcohols.
  • Substitution reactions can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

This compound could have a wide range of applications in scientific research due to its structural complexity and functional groups:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential inhibitor or activator of enzymes due to its multiple functional groups.

    Medicine: As a potential drug candidate for various diseases.

    Industry: As a precursor for the synthesis of polymers or other industrially relevant materials.

Mechanism of Action

The mechanism of action of this compound would depend on its interaction with biological molecules. The multiple hydroxyl and acetamido groups suggest that it could form hydrogen bonds with proteins or nucleic acids, potentially altering their function. The oxan rings could also interact with carbohydrate-binding proteins, affecting cellular processes.

Comparison with Similar Compounds

Similar compounds include other polysaccharides and glycosylated molecules. Compared to these, “N-[2-[2-acetamido-6-hydroxy-1-oxo-4,5-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide” is unique due to its specific arrangement of functional groups and rings.

List of Similar Compounds

  • Chitin
  • Chitosan
  • Hyaluronic acid
  • Heparin

Properties

Molecular Formula

C28H48N2O21

Molecular Weight

748.7 g/mol

IUPAC Name

N-[2-[2-acetamido-6-hydroxy-1-oxo-4,5-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

InChI

InChI=1S/C28H48N2O21/c1-8(36)29-10(3-31)24(50-26-15(30-9(2)37)19(41)16(38)11(4-32)46-26)25(51-28-23(45)21(43)18(40)13(6-34)48-28)14(7-35)49-27-22(44)20(42)17(39)12(5-33)47-27/h3,10-28,32-35,38-45H,4-7H2,1-2H3,(H,29,36)(H,30,37)

InChI Key

KSEVLWYNDHVCJB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC(C(C=O)NC(=O)C)C(C(CO)OC2C(C(C(C(O2)CO)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)CO)O)O

Origin of Product

United States

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